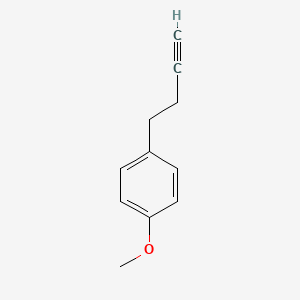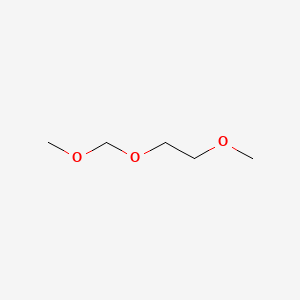
Menbutone diolamine
Vue d'ensemble
Description
It is named according to the International Union of Pure and Applied Chemistry (IUPAC) rules as 4-(4-methoxynaphthalene-1)-4-oxobutyric acid . This compound is primarily used in veterinary medicine to stimulate the digestive tract by increasing the excretion of bile, gastric acid, and pancreatic juices . It is marketed under various brand names in Europe and is known for its choleretic and cholagogue effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Menbutone diolamine can be synthesized through a series of chemical reactions involving the starting material 4-methoxynaphthalene. The synthetic route typically involves the formation of an oxobutyric acid derivative through a series of oxidation and substitution reactions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods to ensure purity and consistency . The production process involves the use of acetonitrile and monopotassium phosphate solution as the mobile phase in HPLC . The method is validated according to European Medicines Agency guidelines to ensure the quality and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Menbutone diolamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological effects.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives of oxobutyric acid . These derivatives are used in different formulations to enhance the compound’s therapeutic effects.
Applications De Recherche Scientifique
Menbutone diolamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic reactions to produce other compounds . In biology and medicine, this compound is used to stimulate the hepato-digestive activity in cases of digestive disorders and hepatic insufficiency in different species, including cattle, sheep, goats, pigs, horses, and dogs . Its choleretic and cholagogue effects make it a valuable compound for improving digestive health and liver function . In the industrial sector, this compound is used in the production of veterinary medicines and other pharmaceutical products .
Mécanisme D'action
Menbutone diolamine exerts its effects by stimulating the excretion of bile, gastric acid, and pancreatic juices . The compound acts on the liver and digestive tract, promoting the transit and assimilation of food . It enhances the normal activity of the stomach, bile, and duodenum, leading to improved appetite and digestive processes . The molecular targets and pathways involved in the mechanism of action of this compound include the stimulation of exocrine glands and the activation of specific receptors in the digestive tract .
Comparaison Avec Des Composés Similaires
Menbutone diolamine is unique in its ability to stimulate the hepato-digestive activity and improve digestive health . Similar compounds include other derivatives of oxobutyric acid, such as 4-methoxynaphthalene-1-oxobutyric acid . These compounds share similar choleretic and cholagogue effects but may differ in their potency and duration of action . This compound stands out due to its rapid onset of action and sustained effects on digestive secretions .
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4.C4H11NO2/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;6-3-1-5-2-4-7/h2-6,8H,7,9H2,1H3,(H,17,18);5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBYAEQEGMYBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O.C(CO)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225343 | |
| Record name | Menbutone diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74332-55-1 | |
| Record name | Menbutone diolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074332551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menbutone diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENBUTONE DIOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F80J3GMVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Genabil (Menbutone Diolamine) primarily used for in veterinary medicine?
A1: Genabil is often employed to address gastrointestinal disturbances in livestock, particularly cattle and pigs. [] It has also been investigated for its potential in treating hepatic dysfunction in dogs. []
Q2: Does Genabil (this compound) demonstrate any protective effects against copper poisoning in sheep?
A2: A study found that administering this compound alongside Ammonium Molybdate to sheep suffering from copper poisoning led to a significant reduction in liver enzyme levels (AST and GGT) compared to using Ammonium Molybdate alone. This suggests a potential synergistic effect of this compound in mitigating liver damage associated with copper toxicity. []
Q3: Are there any studies on how Genabil (this compound) is processed within the body?
A4: Research on rats has been conducted to investigate the elimination and distribution of this compound. [] Unfortunately, the specific details of this research are not available within the provided abstracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B3330743.png)





![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)



